Methyl tetra-O-acetyl-alpha-D-mannopyranoside

描述

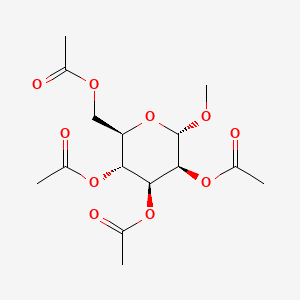

Methyl tetra-O-acetyl-alpha-D-mannopyranoside: is a derivative of mannose, a sugar molecule that is part of the hexose class. This compound is characterized by the presence of four acetyl groups attached to the mannopyranoside ring, which enhances its stability and solubility in organic solvents. It is commonly used in carbohydrate chemistry and glycosylation reactions.

准备方法

Synthetic Routes and Reaction Conditions: Methyl tetra-O-acetyl-alpha-D-mannopyranoside can be synthesized through the acetylation of methyl alpha-D-mannopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The general reaction scheme is as follows: [ \text{Methyl alpha-D-mannopyranoside} + 4 \text{Acetic anhydride} \rightarrow \text{this compound} + 4 \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions: Methyl tetra-O-acetyl-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl alpha-D-mannopyranoside.

Glycosylation: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with various acceptors.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.

Common Reagents and Conditions:

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Glycosylation: Catalysts such as silver triflate or boron trifluoride are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Methyl alpha-D-mannopyranoside.

Glycosylation: Various glycosides depending on the acceptor molecule.

Oxidation: Corresponding aldehydes or acids.

Reduction: Corresponding alcohols.

科学研究应用

Applications Overview

-

Glycosylation Reactions

- MTAM serves as an effective glycosyl donor in various glycosylation reactions, which are fundamental for synthesizing complex carbohydrates and glycoconjugates. Its acetyl groups enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds.

-

Synthesis of Oligosaccharides

- The compound is utilized as a building block in the synthesis of oligosaccharides, which are important in studying carbohydrate interactions and biological functions. Its ability to participate in selective glycosylation allows for the construction of diverse oligosaccharide structures.

-

Click Chemistry

- MTAM has been employed as a substrate in click chemistry, particularly for the modification of biomolecules. This application is crucial for developing targeted drug delivery systems and bioconjugates.

-

Biochemical Research

- In biochemical studies, MTAM is used to investigate the role of carbohydrates in biological processes, including cell signaling and recognition. Its derivatives can be used to study enzyme-substrate interactions and carbohydrate-binding proteins.

-

Pharmaceutical Applications

- The compound's derivatives have potential applications in drug design and development, particularly in creating glycosylated drugs that can enhance bioavailability and target specificity.

Case Study 1: Glycosylation Efficiency

A study demonstrated that MTAM could be effectively used as a glycosyl donor in the synthesis of a specific oligosaccharide involved in cell adhesion processes. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing MTAM's utility in producing biologically relevant compounds.

Case Study 2: Click Chemistry Application

Research highlighted the use of MTAM in click chemistry to create glycoprotein mimetics. The study revealed that the incorporation of MTAM into synthetic pathways allowed for the efficient attachment of various functional groups, enhancing the properties of the resulting biomaterials.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation | Acts as a glycosyl donor for synthesizing complex carbohydrates | High reactivity; selective bond formation |

| Oligosaccharide Synthesis | Building block for constructing diverse oligosaccharides | Facilitates study of carbohydrate interactions |

| Click Chemistry | Used as a substrate for modifying biomolecules | Enables targeted drug delivery systems |

| Biochemical Research | Investigates carbohydrate roles in biological processes | Enhances understanding of cell signaling |

| Pharmaceutical Development | Derivatives may improve drug bioavailability | Potential for targeted therapies |

作用机制

The mechanism of action of methyl tetra-O-acetyl-alpha-D-mannopyranoside primarily involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups of the mannopyranoside ring, making it more reactive towards glycosyl acceptors. The compound interacts with glycosylation catalysts, facilitating the formation of glycosidic bonds. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation processes.

相似化合物的比较

Methyl tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.

Methyl alpha-D-mannopyranoside: Lacks the acetyl groups, making it less stable and less soluble in organic solvents.

Methyl beta-D-mannopyranoside: Different anomeric configuration, affecting its reactivity and interaction with enzymes.

Uniqueness: Methyl tetra-O-acetyl-alpha-D-mannopyranoside is unique due to its enhanced stability and solubility, making it a valuable reagent in glycosylation reactions. Its acetyl groups provide protection during chemical transformations, allowing for selective reactions and higher yields in synthetic processes.

生物活性

Methyl tetra-O-acetyl-alpha-D-mannopyranoside (MTAM) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the context of its interactions with lectins and implications in therapeutic applications. This article delves into the biological activity of MTAM, summarizing research findings, case studies, and relevant data.

Chemical and Physical Properties

This compound is characterized by the following chemical structure and properties:

- Chemical Formula : C15H22O10

- Molecular Weight : 342.33 g/mol

- CAS Number : 107620

The compound is a mannoside, which means it contains a mannose sugar unit modified with acetyl groups that enhance its solubility and stability in biological systems .

Interaction with Lectins

Lectins are proteins that bind carbohydrates and play crucial roles in various biological processes, including cell signaling and immune responses. MTAM has been studied for its ability to interact with specific lectins, notably FimH and E-selectin.

- FimH : FimH is a lectin found on uropathogenic E. coli (UPEC), which mediates adhesion to the urinary tract. Studies have shown that MTAM can act as a competitive inhibitor for FimH, potentially reducing the adhesion of bacteria to the bladder wall and thereby serving as a therapeutic agent against urinary tract infections (UTIs) .

- E-selectin : E-selectin is involved in the recruitment of leukocytes during inflammation. Research indicates that MTAM can modulate E-selectin interactions, suggesting its potential use in managing inflammatory diseases by inhibiting excessive leukocyte extravasation .

Antimicrobial Properties

MTAM's structural similarity to natural sugars allows it to mimic certain biological processes. In vitro studies have demonstrated its antimicrobial properties against several pathogens, indicating that it could be developed into a carbohydrate-based therapeutic agent .

Case Studies

- UTI Prevention : A study involving mouse models showed that administration of MTAM resulted in a significant reduction in bacterial load in the bladder when compared to untreated controls. This suggests its efficacy as a prophylactic treatment against UTIs .

- Inflammation Modulation : Another case study focused on the effects of MTAM on inflammatory markers in animal models. The results indicated a decrease in pro-inflammatory cytokines when treated with MTAM, highlighting its potential role as an anti-inflammatory agent .

Table 1: Biological Activity of this compound

Research Findings

Recent studies underscore the potential of MTAM in various therapeutic contexts:

- Therapeutic Applications : Given its ability to inhibit key lectin interactions, MTAM is being explored as a lead compound for developing new treatments for UTIs and inflammatory conditions.

- Structure-Activity Relationship (SAR) : Ongoing research is focusing on modifying the acetyl groups on MTAM to enhance its binding affinity to target lectins, aiming to improve its efficacy as an inhibitor .

属性

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。